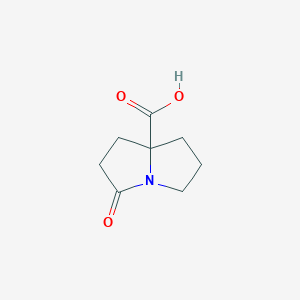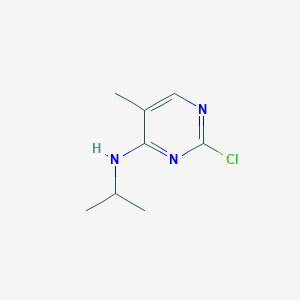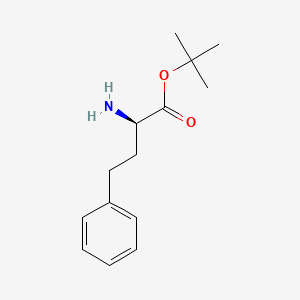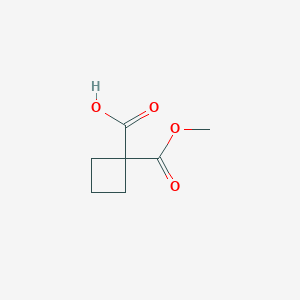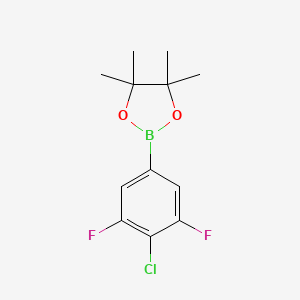![molecular formula C7H6N2O B1426078 吡咯并[1,2-b]哒嗪-4(1H)-酮 CAS No. 888720-26-1](/img/structure/B1426078.png)
吡咯并[1,2-b]哒嗪-4(1H)-酮
概述
描述
Pyrrolo[1,2-B]pyridazin-4(1H)-one is a nitrogen-containing heterocyclic compound . It has a molecular weight of 134.14 . The IUPAC name for this compound is pyrrolo[1,2-b]pyridazin-4(1H)-one .
Synthesis Analysis
A one-pot copper (II)-catalyzed tandem synthesis of 2-substituted pyrrolo[1,2-b]pyridazin-4(1H)-ones from N-aminopyrroles has been developed . This tandem reaction involves a Conrad–Limpach-type reaction, including the thermal condensation of N-aminopyrroles with the carbonyl group of β-oxo esters followed by the cyclization of Schiff base intermediates .Molecular Structure Analysis
The InChI code for Pyrrolo[1,2-B]pyridazin-4(1H)-one is 1S/C7H6N2O/c10-7-3-4-8-9-5-1-2-6(7)9/h1-5,8H . The InChI key is QGWOZLJTLRKDOF-UHFFFAOYSA-N .Chemical Reactions Analysis
Pyrrolo[1,2-B]pyridazin-4(1H)-one can be synthesized from N-aminopyrroles . The corresponding products could be converted directly into diverse pyrrolo[1,2-b]pyridazine for drug discovery and materials science .Physical and Chemical Properties Analysis
Pyrrolo[1,2-B]pyridazin-4(1H)-one has a predicted density of 1.33±0.1 g/cm3 . It has a boiling point of 250.499°C at 760 mmHg . The compound is a solid at room temperature .科学研究应用
癌症治疗:FGFR抑制剂
吡咯并[1,2-b]哒嗪-4(1H)-酮: 衍生物已被鉴定为成纤维细胞生长因子受体 (FGFR) 的有效抑制剂 。 FGFR 在各种类型的肿瘤中至关重要,其异常激活与多种癌症的进展和发展相关,包括乳腺癌、肺癌、前列腺癌、膀胱癌和肝癌 。 类似于吡咯并[1,2-b]哒嗪-4(1H)-酮衍生的4h的化合物,已被证明可以抑制癌细胞增殖,诱导凋亡,并显着减少癌细胞的迁移和侵袭 .
先导化合物优化
由于其低分子量和有效的FGFR抑制活性,吡咯并[1,2-b]哒嗪-4(1H)-酮衍生物成为药物开发中进一步优化的有吸引力的先导化合物 。 优化过程包括增强化合物的药理学特征,包括其效力、选择性和药代动力学。
信号转导途径研究
FGFR信号通路参与器官发育、细胞增殖和迁移、血管生成和其他生理过程 。 研究吡咯并[1,2-b]哒嗪-4(1H)-酮衍生物可以提供对FGFR调控的信号转导途径的见解,有助于更好地理解细胞机制。
新型化学型设计策略
研究人员利用基于结构的设计策略,使用吡咯并[1,2-b]哒嗪-4(1H)-酮基序作为铰链结合剂来创建新型FGFR抑制剂的化学型 。 这种方法有助于发现具有潜在临床应用的新型治疗剂。
用于转移研究的Transwell小室测定
可以通过Transwell小室测定评估吡咯并[1,2-b]哒嗪-4(1H)-酮衍生物对癌细胞迁移和侵袭能力的影响 。 该测定对于转移研究和了解癌症如何在体内扩散至关重要。
靶向癌症治疗的开发
靶向癌症治疗的开发是吡咯并[1,2-b]哒嗪-4(1H)-酮衍生物的另一个应用。 通过专门靶向FGFR信号通路,这些化合物可用于创建比传统化疗更有效且副作用更少的疗法 .
了解耐药机制
研究吡咯并[1,2-b]哒嗪-4(1H)-酮衍生物与FGFR的相互作用,也有助于了解癌症治疗中耐药的机制 。 这些知识对于开发克服耐药性和改善治疗效果的新策略至关重要。
作用机制
Target of Action
Pyrrolo[1,2-B]pyridazin-4(1H)-one and its derivatives have been reported to have potent activities against Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases consisting of four distinct isoforms (FGFR1–4) that play essential roles in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . Pyrrolo[1,2-B]pyridazin-4(1H)-one derivatives inhibit this process, thereby preventing the activation of FGFRs .
Biochemical Pathways
The inhibition of FGFRs affects several downstream signaling pathways, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of these pathways due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
One derivative, compound 4h, has been noted for its low molecular weight, which could be beneficial for subsequent optimization and may influence its adme properties .
Result of Action
In vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . These results suggest that Pyrrolo[1,2-B]pyridazin-4(1H)-one and its derivatives could have significant anti-cancer effects.
安全和危害
未来方向
生化分析
Biochemical Properties
Pyrrolo[1,2-B]pyridazin-4(1H)-one has been reported to have potent activities against Fibroblast Growth Factor Receptors (FGFR1, 2, and 3) . These receptors are involved in various biochemical reactions, including signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Cellular Effects
In cellular studies, Pyrrolo[1,2-B]pyridazin-4(1H)-one has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . These effects suggest that Pyrrolo[1,2-B]pyridazin-4(1H)-one can influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Pyrrolo[1,2-B]pyridazin-4(1H)-one involves its interaction with FGFRs . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
属性
IUPAC Name |
1H-pyrrolo[1,2-b]pyridazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-7-3-4-8-9-5-1-2-6(7)9/h1-5,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWOZLJTLRKDOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C(=O)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60725560 | |
| Record name | Pyrrolo[1,2-b]pyridazin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60725560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
888720-26-1 | |
| Record name | Pyrrolo[1,2-b]pyridazin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60725560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is novel about the reported synthesis of 2-substituted Pyrrolo[1,2-B]pyridazin-4(1H)-ones?
A1: The research presents a novel one-pot method for synthesizing 2-substituted Pyrrolo[1,2-B]pyridazin-4(1H)-ones using a copper(II) catalyst. [] This approach utilizes a tandem reaction sequence involving a Conrad–Limpach-type reaction. Unlike traditional Conrad–Limpach quinoline synthesis, this method successfully employs copper(II) as a catalyst, marking its first reported use in this type of transformation. [] This finding offers a potentially more efficient and versatile route to these valuable compounds. You can find more details in the paper published here: .
Q2: What is the significance of synthesizing compounds like 2-substituted Pyrrolo[1,2-B]pyridazin-4(1H)-ones?
A2: The significance lies in the potential of these compounds to serve as building blocks for more complex molecules with applications in drug discovery and materials science. [] The ability to introduce various substituents at the 2-position allows for fine-tuning of the molecule's properties, potentially leading to improved efficacy, altered reactivity, or enhanced material properties. This highlights the importance of developing efficient and versatile synthetic routes like the copper(II)-catalyzed method described in the research.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

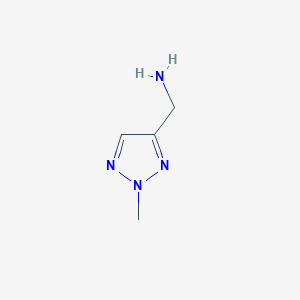
![1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1426001.png)
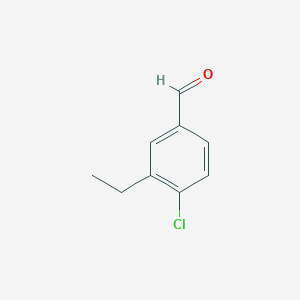
![2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-8-carbonitrile](/img/structure/B1426004.png)
![4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B1426005.png)
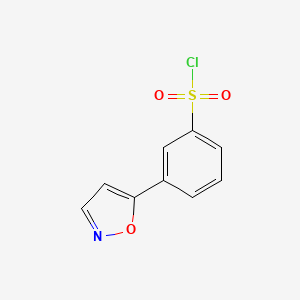
![1-Oxa-3-azaspiro[4.4]nonan-2-one](/img/structure/B1426008.png)
